molecular formula C17H22N4O2 B2355600 1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol CAS No. 866135-56-0

1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol

Cat. No.: B2355600
CAS No.: 866135-56-0
M. Wt: 314.389
InChI Key: HXNJTHLIHVKIGH-UHFFFAOYSA-N
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Description

1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol is a chemical compound with the molecular formula C17H22N4O2 and a molecular weight of 314.389. It is known for its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol has been studied for various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: This compound exhibits beta-blocking activity, making it a candidate for cardiovascular disease treatment.

    Industry: It is explored for its potential in environmental pollution management.

Future Directions

Future research could focus on further elucidating the mechanism of action of PAPP and its derivatives . Additionally, the development of new synthesis methods and the exploration of other potential pharmacological effects could be valuable areas of study .

Biochemical Analysis

Biochemical Properties

1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol interacts with various enzymes, proteins, and other biomolecules. It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions influence various biochemical reactions in the body.

Cellular Effects

This compound has been designed and synthesized as a potential triple reuptake inhibitor, which simultaneously inhibits serotonin, norepinephrine, and dopamine transporters . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol typically involves the reaction of phenol with epichlorohydrin to form 1-phenoxy-2,3-epoxypropane. This intermediate is then reacted with 4-(2-pyrimidinyl)piperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler derivatives.

    Substitution: It undergoes substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium hydroxide and potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy derivatives, while reduction can produce simpler alcohols.

Comparison with Similar Compounds

Similar Compounds

    1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: This compound is similar in structure but lacks the pyrimidinyl group.

    1-Phenoxy-3-(4-methylpiperazin-1-yl)propan-2-ol: Another similar compound with a methyl group instead of the pyrimidinyl group.

Uniqueness

1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other similar compounds .

Properties

IUPAC Name

1-phenoxy-3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c22-15(14-23-16-5-2-1-3-6-16)13-20-9-11-21(12-10-20)17-18-7-4-8-19-17/h1-8,15,22H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNJTHLIHVKIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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